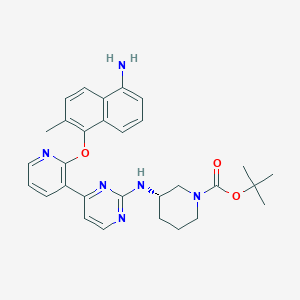
(S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C30H34N6O3 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and several heterocyclic components including pyrimidine and pyridine . These structural elements are crucial for its biological interactions.
| Component | Structure |
|---|---|
| Tert-butyl group | tert-butyl |
| Piperidine | piperidine |
| Pyrimidine | pyrimidine |
| Pyridine | pyridine |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to (S)-tert-butyl 3-(...) with promising results against various pathogens. For instance, derivatives of related structures showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile , with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis. This is critical for their efficacy against resistant strains . The presence of the tert-butyl group enhances lipophilicity, promoting better membrane penetration, which is vital for antibacterial action .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For example:
- Increasing hydrophobicity through larger alkyl groups can enhance membrane penetration.
- Substitutions on the pyrimidine ring can alter binding affinity to target proteins, thus affecting potency .
Case Studies
- Antimicrobial Efficacy : A study on a series of pyrimidine-containing compounds demonstrated that specific substitutions led to enhanced activity against MRSA strains. Compounds with cationic groups showed improved interactions with bacterial membranes .
- Toxicity Assessment : Compound toxicity was evaluated using MCF-7 cell lines, revealing favorable profiles even at high concentrations (up to 32 µg/mL), indicating a good therapeutic window .
Properties
Molecular Formula |
C30H34N6O3 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[4-[2-(5-amino-2-methylnaphthalen-1-yl)oxypyridin-3-yl]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H34N6O3/c1-19-12-13-21-22(9-5-11-24(21)31)26(19)38-27-23(10-6-15-32-27)25-14-16-33-28(35-25)34-20-8-7-17-36(18-20)29(37)39-30(2,3)4/h5-6,9-16,20H,7-8,17-18,31H2,1-4H3,(H,33,34,35)/t20-/m0/s1 |
InChI Key |
CUXNKFIOFUGOJJ-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)N[C@H]5CCCN(C5)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCN(C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















